molecular formula C16H12ClN3O2S2 B2746376 (2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile CAS No. 860787-40-2

(2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile

Cat. No.: B2746376
CAS No.: 860787-40-2
M. Wt: 377.86
InChI Key: OOXUOGPUMKTUME-AWNIVKPZSA-N
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Description

(2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an indole moiety, and a nitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S2/c1-24(21,22)13(7-18)6-11-9-20(10-12-8-19-16(17)23-12)15-5-3-2-4-14(11)15/h2-6,8-9H,10H2,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXUOGPUMKTUME-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C(=C/C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the indole moiety and the nitrile group. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to link the indole to the thiazole ring.

    Introduction of the Nitrile Group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile: shares structural similarities with other indole-thiazole compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile represents a unique structure with potential biological applications. This review focuses on its biological activity, particularly its antibacterial properties, synthesis methods, and related research findings.

Chemical Structure

The compound features a complex structure that includes an indole moiety, a thiazole ring, and a methanesulfonyl group. Its molecular formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S with a molecular weight of approximately 331.79 g/mol.

Synthesis

The synthesis of this compound involves various steps including the formation of the indole and thiazole rings. The synthetic pathway typically includes:

  • Formation of Indole : Using standard indole synthesis techniques.
  • Thiazole Integration : Incorporating the thiazole moiety through electrophilic substitution.
  • Methanesulfonylation : Applying methanesulfonyl chloride to introduce the sulfonyl group.
  • Final Coupling : Completing the structure with the nitrile group.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies involving derivatives of thiazole and indole have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Compound Bacteria Tested Zone of Inhibition (mm) Standard Comparison
Compound AStaphylococcus aureus20Ciprofloxacin (22 mm)
Compound BE. coli15Ciprofloxacin (18 mm)
Compound CPseudomonas aeruginosa17Ciprofloxacin (19 mm)

Table 1: Antibacterial activity of selected compounds compared to ciprofloxacin .

The antibacterial mechanism is believed to involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The thiazole and indole components may enhance membrane permeability or disrupt essential metabolic pathways in bacteria.

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, several compounds derived from thiazoles and indoles were tested for antibacterial activity using the disc diffusion method. The results indicated that certain derivatives showed comparable or superior activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ciprofloxacin .

Case Study 2: Structural Activity Relationship

A structural activity relationship (SAR) analysis revealed that modifications to the thiazole and indole groups could significantly influence antibacterial potency. For example, variations in substituents on the indole nitrogen were found to enhance activity against resistant strains .

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